sulfanium iodide CAS No. 82504-66-3](/img/structure/B14422268.png)
(Z)-[4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidene](methyl)sulfanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide is a complex organosulfur compound It is characterized by its unique structure, which includes multiple sulfur atoms and a distinctive dithiolylidene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide typically involves the reaction of precursor compounds containing sulfur and methyl groups under controlled conditions. One common method involves the use of methylsulfanyl-substituted dithioles as starting materials. These are reacted with methyl iodide in the presence of a suitable base, such as potassium carbonate, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur-containing intermediates.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the methylsulfanyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide is used as a building block for synthesizing more complex organosulfur compounds. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic or optical properties.
Biology
The compound has potential applications in biological research, particularly in the study of sulfur-containing biomolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the structure and function of proteins and enzymes that contain sulfur.
Medicine
In medicine, (Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide is being investigated for its potential therapeutic properties. Its unique structure may allow it to interact with biological targets in novel ways, leading to the development of new drugs or diagnostic agents.
Industry
In industry, the compound’s ability to form stable complexes with metals makes it useful in catalysis and materials science. It can be used to develop new catalysts for chemical reactions or to create materials with specific properties, such as increased conductivity or stability.
Mecanismo De Acción
The mechanism of action of (Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can modulate the activity of enzymes or other proteins, leading to changes in cellular processes. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox signaling pathways, which are important for maintaining cellular homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(methylsulfanyl)-1,2-dithiol-3-thione: Similar in structure but lacks the sulfanium iodide moiety.
Methylsulfanyl-substituted dithioles: These compounds share the dithiolylidene core but differ in the substituents attached to the sulfur atoms.
Uniqueness
(Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide is unique due to its combination of multiple sulfur atoms and the sulfanium iodide group. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
82504-66-3 |
|---|---|
Fórmula molecular |
C6H9IS5 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
3,4,5-tris(methylsulfanyl)dithiol-1-ium;iodide |
InChI |
InChI=1S/C6H9S5.HI/c1-7-4-5(8-2)10-11-6(4)9-3;/h1-3H3;1H/q+1;/p-1 |
Clave InChI |
ADRKOSSFUBFJBA-UHFFFAOYSA-M |
SMILES canónico |
CSC1=C(S[S+]=C1SC)SC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


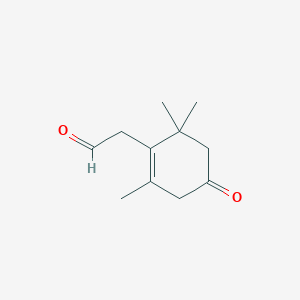

![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
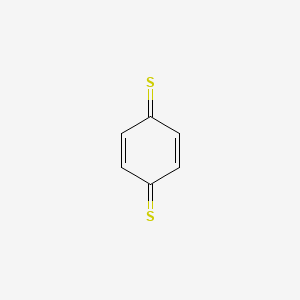
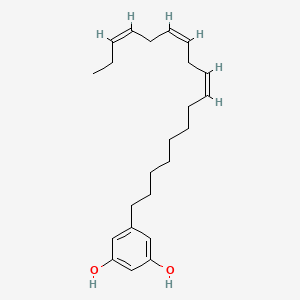
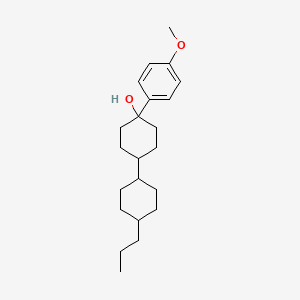

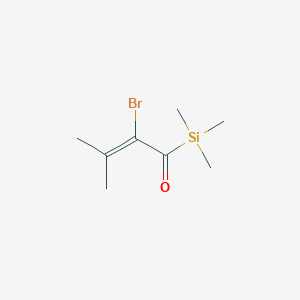
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
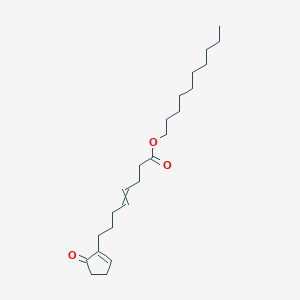
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
